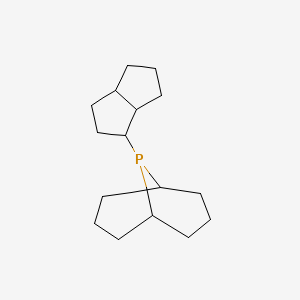
9-(Octahydro-1-pentalenyl)-9-phosphabicyclo(3.3.1)nonane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“9-(Octahydro-1-pentalenyl)-9-phosphabicyclo(3.3.1)nonane” is a complex organic compound characterized by its unique bicyclic structure. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “9-(Octahydro-1-pentalenyl)-9-phosphabicyclo(3.3.1)nonane” typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired functional groups and the final structure of the compound. Common synthetic routes may include:
Cyclization Reactions: Formation of the bicyclic structure through intramolecular cyclization.
Hydrogenation: Saturation of double bonds to achieve the octahydro configuration.
Phosphorus Incorporation: Introduction of the phosphorus atom into the bicyclic framework.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production. This includes:
Catalysis: Use of catalysts to increase reaction efficiency and yield.
Purification: Techniques such as distillation, crystallization, and chromatography to purify the final product.
化学反应分析
Types of Reactions
“9-(Octahydro-1-pentalenyl)-9-phosphabicyclo(3.3.1)nonane” can undergo various chemical reactions, including:
Oxidation: Conversion of the phosphorus atom to higher oxidation states.
Reduction: Reduction of any unsaturated bonds or functional groups.
Substitution: Replacement of hydrogen atoms or functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents like dichloromethane, ethanol, or water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions may introduce new functional groups.
科学研究应用
“9-(Octahydro-1-pentalenyl)-9-phosphabicyclo(33
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical studies or as a ligand in coordination chemistry.
Medicine: Exploration of its pharmacological properties and potential therapeutic uses.
Industry: Use in the production of specialized materials or chemicals.
作用机制
The mechanism of action of “9-(Octahydro-1-pentalenyl)-9-phosphabicyclo(3.3.1)nonane” would involve its interaction with molecular targets and pathways. This could include:
Binding to Enzymes: Modulating enzyme activity.
Interaction with Receptors: Affecting signal transduction pathways.
Chemical Reactivity: Undergoing specific reactions that lead to biological effects.
相似化合物的比较
Similar Compounds
9-Phosphabicyclo(3.3.1)nonane: A simpler analog without the octahydro and pentalenyl modifications.
Phosphabicyclo(3.3.1)nonane Derivatives: Compounds with different substituents on the bicyclic framework.
Uniqueness
“9-(Octahydro-1-pentalenyl)-9-phosphabicyclo(3.3.1)nonane” is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
84696-76-4 |
|---|---|
分子式 |
C16H27P |
分子量 |
250.36 g/mol |
IUPAC 名称 |
9-(1,2,3,3a,4,5,6,6a-octahydropentalen-1-yl)-9-phosphabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C16H27P/c1-4-12-10-11-16(15(12)9-1)17-13-5-2-6-14(17)8-3-7-13/h12-16H,1-11H2 |
InChI 键 |
WPIXMSMPNWMDFQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CCC(C2C1)P3C4CCCC3CCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


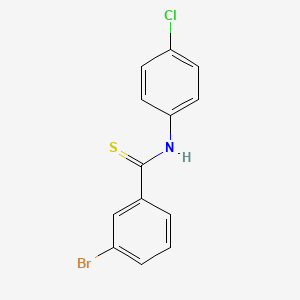

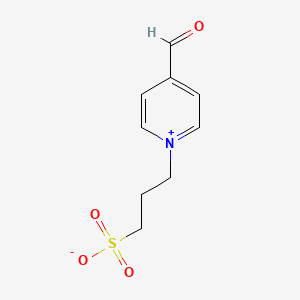





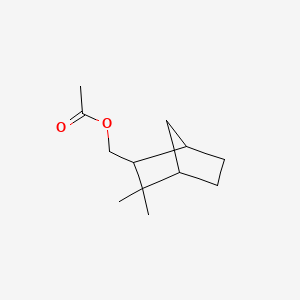

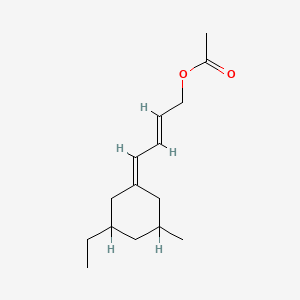
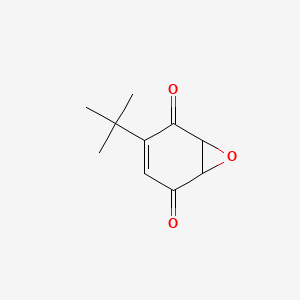
![2-[7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-EN-2-YL]-1,3-dioxolane](/img/structure/B12670003.png)

